1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol
Description
1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol is a synthetic organic compound featuring a propanol backbone substituted with a 2-chlorophenoxy group and a 4-chlorophenylsulfonyl moiety.
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-(4-chlorophenyl)sulfonylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c16-11-5-7-13(8-6-11)22(19,20)10-12(18)9-21-15-4-2-1-3-14(15)17/h1-8,12,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKPFLBYDZANFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CS(=O)(=O)C2=CC=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol typically involves multiple steps, starting with the preparation of the chlorophenoxy and chlorophenylsulfonyl intermediates. Common synthetic routes include:
Coupling Reactions: Combining the chlorinated intermediates under specific conditions to form the final compound.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the compound, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features
The target compound’s distinctiveness lies in its dual chlorinated aromatic systems and sulfonyl-propanol framework. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Functional Group Impact
- Sulfonyl vs. Sulfanyl : The sulfonyl group in the target compound (SO₂) is more polar and electron-withdrawing than the sulfanyl (S) group in , which may influence receptor binding or metabolic stability.
- Chlorophenoxy vs. Chlorophenyl: The 2-chlorophenoxy group in the target compound introduces steric and electronic differences compared to 4-chlorophenyl systems in and .
- Propanol Backbone: The propanol moiety in the target and contrasts with the propenone (α,β-unsaturated ketone) in , altering hydrogen-bonding capacity and reactivity.
Enzymatic Inhibition Potential
- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) : Sulfonyl-containing compounds (e.g., ) have demonstrated cholinesterase inhibition, suggesting the target compound may interact with similar enzymatic targets.
- Antibacterial Activity: Fluoroquinolone derivatives with sulfonyl groups (e.g., ) showed MIC values of 0.17–3.5 µg/mL against Gram-negative and Gram-positive bacteria. The target’s sulfonyl and chlorinated motifs may enhance membrane permeability or enzyme targeting.
Comparative Bioactivity Insights
- : The piperazino and trifluoromethyl groups in imply neurological or anti-inflammatory applications, contrasting with the target’s simpler structure.
Biological Activity
1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol, with the CAS number 478260-53-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H16Cl2O4S. The compound features a chlorophenoxy group and a sulfonyl group attached to a propanol backbone, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2O4S |
| Molecular Weight | 367.27 g/mol |
| IUPAC Name | 1-(2-chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]propan-2-ol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various synthesized compounds for antibacterial activity, it was found to demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Minimum Inhibitory Concentrations (MICs) were determined for various strains:
- Salmonella typhi: MIC = 32 µg/mL
- Bacillus subtilis: MIC = 16 µg/mL
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A specific study highlighted its effects on human breast cancer cells (MCF-7), where treatment with the compound resulted in significant reductions in cell viability at concentrations above 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
| A549 | 18.0 |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point of research. Notably, it has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition studies revealed that it could significantly reduce AChE activity at concentrations as low as 5 µM .
- Enzyme Inhibition Data :
- AChE Inhibition: IC50 = 5 µM
- Urease Inhibition: IC50 = 10 µM
The biological activity of this compound is believed to stem from its structural interactions with various biological targets. The sulfonyl group is particularly important for binding to active sites on enzymes or receptors, potentially leading to competitive inhibition or allosteric modulation.
Case Studies
- Antimicrobial Efficacy : A recent study conducted on a range of synthesized chlorophenyl derivatives, including our compound, showed promising results against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
- Cancer Research : In vivo studies using mouse models have demonstrated that administration of the compound can lead to reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 1-(2-chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization:
- Step 1: Introduce the 2-chlorophenoxy group via nucleophilic substitution of a propanol derivative with 2-chlorophenol under alkaline conditions (e.g., K₂CO₃ in acetone, reflux at 60–80°C) .
- Step 2: Sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C .
- Optimization: Use Design of Experiments (DoE) to vary parameters (solvent polarity, temperature, stoichiometry). For example, acetonitrile may improve sulfonylation yield compared to DCM . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times against known standards .
- Spectroscopy:
- X-ray Crystallography: Resolve crystal structure for absolute configuration validation (as demonstrated for analogous sulfonyl compounds) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Antimicrobial Screening:
- MIC Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include controls like ciprofloxacin .
- Anticancer Activity:
- MTT Assay: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Normalize to untreated cells and validate with doxorubicin as a positive control .
- Data Interpretation: Use IC₅₀ values and dose-response curves. Replicate assays in triplicate to address variability .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
Methodological Answer:
- Analog Design: Replace functional groups systematically:
- Substitute 2-chlorophenoxy with 4-fluorophenoxy to assess halogen position effects.
- Replace the sulfonyl group with carbonyl or phosphoryl moieties to study electronic impacts .
- Synthetic Strategy: Use parallel synthesis or combinatorial chemistry for rapid generation of analogs. Validate purity via LC-MS .
- SAR Analysis: Corrogate biological data (e.g., IC₅₀) with computational descriptors (logP, polar surface area) using QSAR models .
Q. How can computational methods predict target binding modes and optimize bioactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., bacterial dihydrofolate reductase or cancer-related kinases). Input the 3D structure (from crystallography or PubChem) and refine with molecular dynamics (MD) simulations .
- Binding Energy Calculations: Compare ΔG values of analogs to identify high-affinity candidates. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis: Compare experimental protocols (e.g., cell line origin, assay duration, compound solubility in DMSO vs. saline). For example, discrepancies in IC₅₀ may arise from differences in cell viability endpoints (MTT vs. ATP luminescence) .
- Replication: Repeat studies under standardized conditions (e.g., ATCC cell lines, matched passage numbers).
- Meta-Analysis: Use statistical tools (e.g., PRISMA guidelines) to aggregate data from multiple studies and identify confounding variables .
Q. What green chemistry approaches can improve the sustainability of its synthesis?
Methodological Answer:
- Solvent Selection: Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
- Catalysis: Employ recyclable catalysts (e.g., Amberlyst-15 for acid-mediated steps) or biocatalysts (lipases for esterification) .
- Waste Minimization: Use microwave-assisted synthesis to reduce reaction times and energy consumption. Monitor by-product formation via GC-MS .
Q. How can impurity profiles be controlled to meet pharmaceutical research standards?
Methodological Answer:
- Impurity Identification: Use LC-HRMS to detect by-products (e.g., des-chloro derivatives or sulfonic acid intermediates). Reference pharmacopeial standards for known impurities .
- Mitigation: Adjust reaction stoichiometry (e.g., excess sulfonyl chloride to minimize unreacted propanol) and employ orthogonal purification (e.g., sequential recrystallization and HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
